molecular formula C17H25N3O3 B7922949 [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7922949
M. Wt: 319.4 g/mol
InChI Key: KONBXNRWYUKTKY-ZFWWWQNUSA-N
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Description

The compound [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS: 1401668-44-7) is a chiral pyrrolidine derivative with a molecular weight of 319.40 g/mol . Its structure features a pyrrolidine ring substituted with a methyl-carbamic acid benzyl ester group and an (S)-2-amino-propionyl moiety, which confers stereochemical specificity. However, commercial availability is discontinued, suggesting challenges in synthesis, stability, or efficacy in preclinical studies .

Properties

IUPAC Name

benzyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-9-15(20)11-19(2)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONBXNRWYUKTKY-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1CN(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a complex compound with significant implications in biological and medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C19H27N3O3
  • Molecular Weight : 345.4 g/mol
  • Purity : Minimum 95%
  • Structure : Contains a pyrrolidine ring, an amino acid moiety, and a carbamate functional group, which contribute to its biological interactions.

The compound's biological activity is primarily mediated through its interaction with various biological targets, including enzymes and receptors. Notably, it has been shown to influence:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling pathways. The compound may act as an agonist or antagonist, affecting downstream signaling cascades such as adenylyl cyclase activity and intracellular calcium levels .

Biological Applications

  • Peptide Synthesis : It is utilized in the synthesis of peptide analogs and mimetics, which are vital for studying protein interactions and enzyme functions.
  • Neuropharmacology : Research indicates potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further research is required to elucidate its efficacy against specific pathogens.

Case Studies

  • Study on GPCR Modulation :
    • A study demonstrated that derivatives of this compound could modulate GPCR activity, leading to increased intracellular cAMP levels and enhanced neurotransmitter release in neuronal models .
  • Neuroprotective Effects :
    • In vitro experiments showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential use in treating neurodegenerative disorders .
  • Antimicrobial Efficacy :
    • A series of tests against common bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
GPCR ModulationIncreased cAMP levels
NeuroprotectionReduced oxidative stress-induced apoptosis
Antimicrobial ActivitySignificant antibacterial effects

Scientific Research Applications

Medicinal Chemistry

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is primarily utilized in the synthesis of peptide analogs and mimetics. These derivatives are crucial for studying protein interactions and enzyme functions, which can lead to the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

Drug Development

The compound serves as a potential lead in drug development due to its ability to modulate biological pathways. Its structure allows for modifications that can enhance bioavailability and specificity towards certain biological targets. For instance, analogs of this compound have shown promise in inhibiting specific enzymes involved in disease progression .

Neuropharmacology

Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease and other cognitive impairments. The pyrrolidine ring structure is known to influence neurotransmitter systems, which could be leveraged for therapeutic outcomes .

Case Studies

StudyApplicationFindings
Study 1Synthesis of Peptide MimeticsDemonstrated that modifications to the carbamic acid moiety improved binding affinity to target proteins.
Study 2Neuroprotective EffectsFound that certain derivatives reduced oxidative stress markers in neuronal cell cultures.
Study 3Enzyme InhibitionIdentified that specific analogs effectively inhibited protease activity, suggesting potential in cancer therapies.

Industrial Applications

In industrial settings, this compound is synthesized using optimized methods for high yield and purity. Techniques include continuous flow synthesis and automated systems that enhance consistency in production processes while minimizing waste .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of carbamic acid esters and pyrrolidine/piperidine derivatives. Below is a detailed comparison with structurally analogous compounds, emphasizing substituent effects and pharmacological relevance.

Structural Analogues and Key Differences

Compound Name Core Structure Substituents Molecular Weight Key Features References
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester Pyrrolidine Methyl-carbamic acid benzyl ester; (S)-2-amino-propionyl 319.40 Chiral centers, ester group for bioavailability
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Piperidine Methyl-carbamic acid benzyl ester; (S)-2-amino-propionyl 319.40 Six-membered ring (piperidine) for altered steric/electronic properties
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester Pyrrolidine Cyclopropyl-carbamic acid tert-butyl ester; (S)-2-amino-propionyl 311.43 Bulky tert-butyl ester for metabolic stability; cyclopropyl group for rigidity
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine Isopropyl-carbamic acid benzyl ester; (S)-2-amino-propionyl 347.45 Isopropyl group increases lipophilicity; piperidine backbone
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Pyrrolidine Cyclopropyl-carbamic acid benzyl ester; 2-hydroxy-ethyl substitution Not reported Hydroxyethyl group enhances hydrophilicity; cyclopropyl for structural constraint

Functional and Pharmacological Insights

Core Ring System :

  • Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring (target compound) offers conformational rigidity, while piperidine derivatives (e.g., ) may exhibit enhanced solubility due to the larger ring’s flexibility and reduced steric hindrance .
  • Chirality : The (S,S)-configuration in the target compound is critical for binding to chiral enzyme active sites, as seen in protease inhibitors .

Ester Groups: Benzyl Ester: The benzyl ester in the target compound improves membrane permeability but may reduce metabolic stability compared to tert-butyl esters (e.g., ), which resist enzymatic hydrolysis . Isopropyl substituents (e.g., ) increase lipophilicity, favoring CNS penetration .

Amino-Propionyl Moiety: The (S)-2-amino-propionyl group mimics natural amino acids, enabling interactions with transporters or enzymes (e.g., cPLA2α inhibitors like Pyr in ). However, the target compound lacks the difluorobenzoyl and thiazolidinedione groups of Pyr, which are critical for cPLA2α inhibition .

Discontinued Status and Implications

The discontinuation of the target compound and its analogues (e.g., ) suggests unresolved challenges:

  • Synthetic Complexity : Multi-step synthesis with chiral centers increases production costs.
  • Stability Issues : Benzyl esters are prone to hydrolysis, limiting shelf life .
  • Biological Performance : Preliminary studies may have shown insufficient efficacy or selectivity compared to advanced derivatives (e.g., Pyr ).

Preparation Methods

Formation of (S)-1-(Boc-amino)pyrrolidine-2-carboxylic Acid

L-Proline undergoes Boc protection using di-tert-butyl dicarbonate in a 1:1 mixture of water and dioxane at 0–5°C. The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 4–6 hours), yielding (S)-1-(Boc-amino)pyrrolidine-2-carboxylic acid with 85–90% isolated yield after extraction with ethyl acetate.

Methyl Carbamate Installation

The pyrrolidine nitrogen is functionalized via a two-step sequence:

  • Deprotonation : Treatment with sodium hydride (NaH) in dry dimethylformamide (DMF) at −20°C.

  • Carbamation : Addition of methyl chloroformate followed by benzyl chloroformate, achieving selective N-methylation and benzyl carbamate formation. Excess reagents are quenched with ice-cold water, and the product is extracted into dichloromethane (DCM).

Amide Bond Formation

Coupling the Boc-protected amino acid to the functionalized pyrrolidine employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM. Reaction progress is tracked via Fourier-transform infrared spectroscopy (FTIR) to confirm amide bond formation (C=O stretch at ~1,650 cm⁻¹). The crude product is purified by flash chromatography (silica gel, 70% ethyl acetate/hexane), yielding 75–80% of the intermediate.

Deprotection and Final Isolation

Boc removal is achieved using trifluoroacetic acid (TFA) in DCM (1:3 v/v) at room temperature for 2 hours. The reaction mixture is neutralized with saturated sodium bicarbonate, and the free amine is extracted into DCM. Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) delivers the title compound in ≥98% purity.

Reaction Condition Optimization

Critical parameters influencing yield and stereochemical fidelity include:

ParameterOptimal RangeImpact on Yield
Coupling reagentHATU (1.2 equiv)Maximizes amide formation efficiency
Solvent for acylationAnhydrous DCMPrevents hydrolysis
Temperature0°C (during coupling)Reduces racemization
pH during deprotection8.5–9.0Minimizes side reactions

Side reactions, such as epimerization at the α-carbon of the amino-propionyl group, are mitigated by maintaining low temperatures (−10°C to 0°C) during coupling steps.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes unreacted starting materials.

  • HPLC : A Waters XBridge BEH C18 column (5 μm, 4.6 × 150 mm) with 0.1% TFA in acetonitrile/water achieves baseline separation of diastereomers.

Spectroscopic Confirmation

  • NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.35–7.28 (m, 5H, benzyl), δ 4.54 (s, 2H, CH₂Ph), δ 3.68–3.61 (m, 1H, pyrrolidine CH).

  • Mass Spec : ESI-MS m/z 320.2 [M+H]⁺ confirms molecular weight.

Yield and Scalability

Lab-scale synthesis (1–10 g) typically achieves 60–65% overall yield. Pilot-scale batches (100 g) using continuous flow reactors report improved yields (70–72%) due to enhanced mixing and temperature control.

Challenges and Mitigation Strategies

ChallengeSolution
EpimerizationLow-temperature coupling
Residual TFA in final productLyophilization from tert-butyl methyl ether
Column degradationPre-treatment of silica with triethylamine

Alternative Synthetic Routes

A patent-derived approach (WO2009070485A1) utilizes microwave-assisted synthesis to reduce reaction times by 40%. For example, amide coupling under microwave irradiation (100°C, 300 W) completes in 15 minutes versus 6 hours conventionally.

Industrial Applicability

The process is adaptable to Good Manufacturing Practice (GMP) standards, with critical quality attributes (CQAs) including:

  • Chiral Purity : ≥99.5% by chiral HPLC

  • Residual Solvents : <500 ppm (ICH Q3C guidelines)

Q & A

Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm stereochemistry and connectivity. For example, 2D NMR (COSY, HSQC) can resolve overlapping signals from the pyrrolidine and benzyl ester groups.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹, ester C-O at ~1250 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity under optimized mobile phases (e.g., reverse-phase C18 columns with acetonitrile/water gradients).
  • Elemental Analysis: Verify C, H, N content to confirm stoichiometry .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

  • Stepwise Amide/Carbamate Formation: React (S)-2-aminopropionyl-pyrrolidine with methyl isocyanate under anhydrous conditions to form the carbamate. Protect the amino group with benzyl ester via coupling reagents (e.g., DCC/DMAP) .
  • Stereochemical Control: Use chiral catalysts (e.g., L-proline derivatives) to maintain (S,S)-configuration during coupling steps .

Advanced: How does pH influence the stability of the benzyl ester bond during synthesis or biochemical applications?

Answer:

  • Acidic Conditions (pH 4): Promote benzyl ester stability by minimizing hydrolysis. Ideal for reactions targeting ester bond retention (e.g., polymer conjugation) .
  • Neutral Conditions (pH 6–7): Increase risk of ester cleavage or side reactions (e.g., nucleophilic attack by amino groups in proteins). Use buffered systems (e.g., phosphate buffer) to suppress hydrolysis .
  • Mitigation Strategy: Monitor pH dynamically using in-line probes and adjust with weak acids (e.g., acetic acid) to maintain optimal stability .

Advanced: How can researchers resolve contradictions in reactivity data under varying experimental setups?

Answer:

  • Controlled Variable Testing: Isolate factors like temperature, solvent polarity, and catalyst load. For example, elevated temperatures may accelerate ester hydrolysis, masking pH-dependent trends .
  • Cross-Validation with Multiple Techniques: Compare HPLC purity data with NMR integration ratios to detect degradation products .
  • Case Study: If conflicting reports arise on amino group reactivity, replicate experiments under strictly anhydrous conditions to exclude hydrolysis artifacts .

Advanced: What methodologies are critical for assessing stereochemical integrity during synthesis?

Answer:

  • Chiral HPLC: Use columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Optical Rotation: Compare experimental [α]D values with literature data for (S)-configured intermediates .
  • X-ray Crystallography: Resolve absolute configuration for crystalline derivatives (e.g., salt forms with tartaric acid) .

Advanced: What are the best practices for long-term storage to minimize degradation?

Answer:

  • Storage Conditions: Keep in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C. Avoid moisture to prevent ester hydrolysis .
  • Stability Monitoring: Perform quarterly HPLC analyses to detect degradation (e.g., free carboxylic acid or benzyl alcohol byproducts) .
  • Formulation: Lyophilize in the presence of stabilizers (e.g., trehalose) for hygroscopic batches .

Advanced: How does the compound interact with biological macromolecules under varying pH conditions?

Answer:

  • Protein Adduct Formation: At neutral pH, the quinone methide intermediate reacts preferentially with amino groups in proteins, forming covalent adducts. This complicates applications in biochemical assays unless quenched (e.g., with ascorbic acid) .
  • Enzymatic Stability: Test stability in biological buffers (e.g., PBS) with protease inhibitors to distinguish chemical vs. enzymatic degradation .

Advanced: What comparative reactivity trends are observed between this compound and related esters?

Answer:

  • Hydrolysis Rates: Benzyl esters hydrolyze slower than methyl esters in aqueous media due to steric hindrance from the benzyl group. Compare using kinetic studies (e.g., LC-MS time courses) .
  • Amide vs. Ester Reactivity: The carbamate group is more resistant to nucleophilic attack than esters, enabling selective functionalization of the amino-propionyl moiety .

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